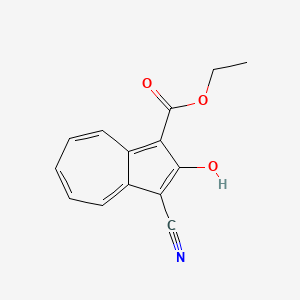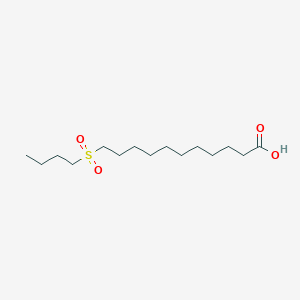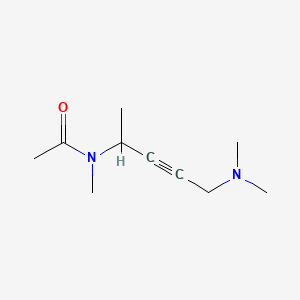![molecular formula C12H12N2O7P2 B14156152 {4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid CAS No. 4042-66-4](/img/structure/B14156152.png)
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid is a complex organic compound characterized by the presence of phosphonic acid groups and an azoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid typically involves the reaction of phosphonic acid derivatives with azoxy compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions under microwave irradiation, which allows for efficient and rapid synthesis . Another approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of microwave-assisted synthesis and visible-light catalysis can be scaled up to produce significant quantities of this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the azoxy group to an amine or other reduced forms.
Substitution: The phosphonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and biochemical research.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of {4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid groups can bind to metal ions and enzymes, affecting their activity. The azoxy linkage may also play a role in modulating biological activity by interacting with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4,4’-diphosphonic acid: Similar in structure but lacks the azoxy linkage.
4-nitrophenylphosphonic acid: Contains a nitro group instead of the azoxy linkage.
Phosphinic acids: Similar functional groups but different overall structure
Uniqueness
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid is unique due to its combination of phosphonic acid groups and an azoxy linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4042-66-4 |
|---|---|
Molekularformel |
C12H12N2O7P2 |
Molekulargewicht |
358.18 g/mol |
IUPAC-Name |
oxido-(4-phosphonophenyl)-(4-phosphonophenyl)iminoazanium |
InChI |
InChI=1S/C12H12N2O7P2/c15-14(10-3-7-12(8-4-10)23(19,20)21)13-9-1-5-11(6-2-9)22(16,17)18/h1-8H,(H2,16,17,18)(H2,19,20,21) |
InChI-Schlüssel |
WDFQOSGFPPHSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)P(=O)(O)O)[O-])P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)




![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)


![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)


![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)

